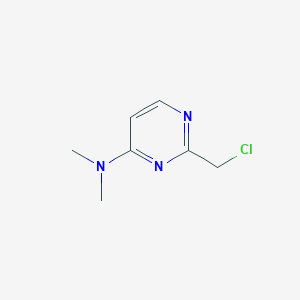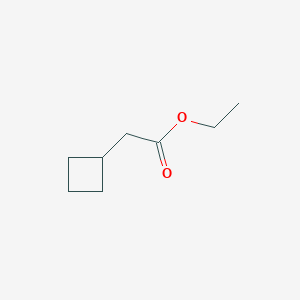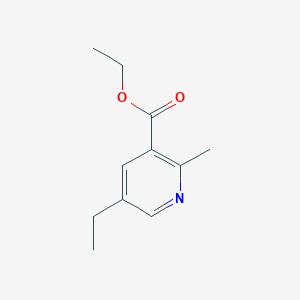
5-乙基-2-甲基-烟酸乙酯
描述
3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridinecarboxylic acid, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring
科学研究应用
3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
Its close relative, methyl nicotinate, is known to act as a rubefacient, which is thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Biochemical Pathways
The vasodilation caused by similar compounds like methyl nicotinate could affect various biochemical pathways related to blood flow and nutrient delivery .
Result of Action
Methyl nicotinate is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This suggests that 5-Ethyl-2-methyl-nicotinic acid ethyl ester might have similar effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the ester. Additionally, the use of azeotropic distillation can help remove water formed during the reaction, further driving the equilibrium towards the desired ester product.
化学反应分析
Types of Reactions: 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products:
Oxidation: 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-.
Reduction: 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl alcohol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
相似化合物的比较
3-Pyridinecarboxylic acid, ethyl ester: Lacks the ethyl and methyl groups, making it less sterically hindered.
3-Pyridinecarboxylic acid, 5-acetyl-6-chloro-2-methyl-, ethyl ester: Contains additional functional groups that can alter its reactivity and applications.
4-Pyridinecarboxylic acid, ethyl ester: The position of the carboxylic acid group on the pyridine ring is different, affecting its chemical properties.
Uniqueness: 3-Pyridinecarboxylic acid, 5-ethyl-2-methyl-, ethyl ester is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
属性
IUPAC Name |
ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSIITQRJVXVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560249 | |
| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22701-39-9 | |
| Record name | Ethyl 5-ethyl-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)
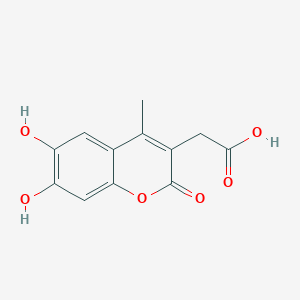
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)
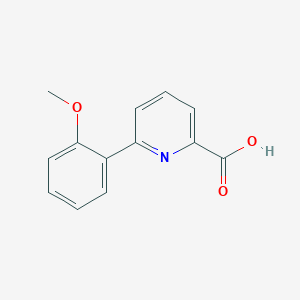
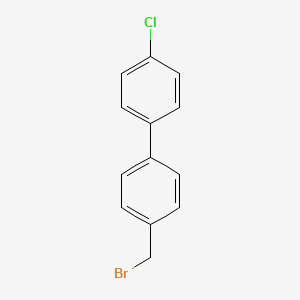


![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)

![5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1316902.png)
